molecular formula C3F6O<br>CF3COCF3<br>C3F6O B058046 Hexafluoroacetone CAS No. 684-16-2

Hexafluoroacetone

Cat. No. B058046
Key on ui cas rn: 684-16-2
M. Wt: 166.02 g/mol
InChI Key: VBZWSGALLODQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728103B2

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 43.5% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 2.9% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 46.6% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)[NH2:14])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].[OH:26][C:27]([C:36]1[CH:37]=[C:38]([CH:40]=[CH:41][C:42]=1[O:43][C:44]1[CH:50]=[CH:49][C:47]([NH2:48])=[CH:46][C:45]=1C(C(F)(F)F)(O)C(F)(F)F)[NH2:39])([C:32]([F:35])([F:34])[F:33])[C:28]([F:31])([F:30])[F:29]>>[F:4][C:3]([F:6])([F:5])[C:2]([C:7]([F:10])([F:9])[F:8])=[O:1].[OH:26][C:27]([C:36]1[CH:37]=[C:38]([CH:40]=[CH:41][C:42]=1[O:43][C:44]1[CH:50]=[CH:49][C:47]([NH2:48])=[CH:46][CH:45]=1)[NH2:39])([C:28]([F:30])([F:29])[F:31])[C:32]([F:35])([F:34])[F:33].[O:18]([C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)[C:17]1[CH:11]=[CH:12][C:13]([NH2:14])=[CH:15][CH:16]=1

Inputs

Step One
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=CC=C(N)C=C1
Step Three
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=C(C=C(N)C=C1)C(C(F)(F)F)(O)C(F)(F)F
Step Four
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Type
product
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=CC=C(N)C=C1
Name
Type
product
Smiles
O(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07728103B2

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 43.5% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 2.9% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 46.6% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)[NH2:14])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].[OH:26][C:27]([C:36]1[CH:37]=[C:38]([CH:40]=[CH:41][C:42]=1[O:43][C:44]1[CH:50]=[CH:49][C:47]([NH2:48])=[CH:46][C:45]=1C(C(F)(F)F)(O)C(F)(F)F)[NH2:39])([C:32]([F:35])([F:34])[F:33])[C:28]([F:31])([F:30])[F:29]>>[F:4][C:3]([F:6])([F:5])[C:2]([C:7]([F:10])([F:9])[F:8])=[O:1].[OH:26][C:27]([C:36]1[CH:37]=[C:38]([CH:40]=[CH:41][C:42]=1[O:43][C:44]1[CH:50]=[CH:49][C:47]([NH2:48])=[CH:46][CH:45]=1)[NH2:39])([C:28]([F:30])([F:29])[F:31])[C:32]([F:35])([F:34])[F:33].[O:18]([C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)[C:17]1[CH:11]=[CH:12][C:13]([NH2:14])=[CH:15][CH:16]=1

Inputs

Step One
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=CC=C(N)C=C1
Step Three
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=C(C=C(N)C=C1)C(C(F)(F)F)(O)C(F)(F)F
Step Four
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Type
product
Smiles
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=CC=C(N)C=C1
Name
Type
product
Smiles
O(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.